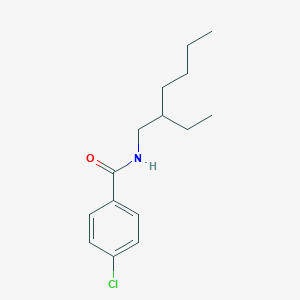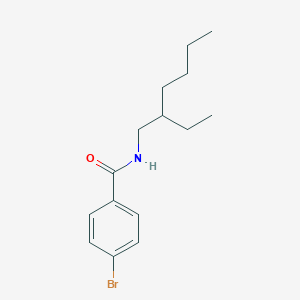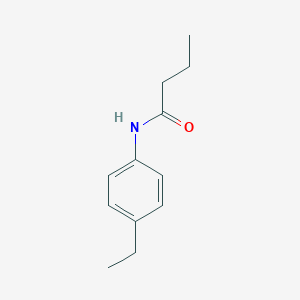
3,5-dimethoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used in scientific research applications due to its unique properties. DMMPB is a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception.
Mechanism of Action
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor. Activation of this receptor leads to an increase in intracellular calcium and activation of various signaling pathways. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, cognition, and perception. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which is consistent with its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies. These effects include altered perception, cognitive distortions, and changes in mood. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has also been shown to increase locomotor activity in animals. However, the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans are not well understood.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which can be used to investigate the mechanism of action of other hallucinogenic drugs. However, the use of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is limited by its potential toxicity and lack of understanding of its effects in humans.
Future Directions
Further research is needed to understand the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans. This will require the use of human studies, which are currently limited due to ethical and safety concerns. Future research should also investigate the potential therapeutic applications of 3,5-dimethoxy-N-(2-methylphenyl)benzamide, such as its use in the treatment of mood disorders or cognitive impairments. Additionally, the development of selective agonists and antagonists for the 5-HT2A receptor will provide a better understanding of the role of this receptor in various physiological processes.
Synthesis Methods
3,5-dimethoxy-N-(2-methylphenyl)benzamide is synthesized by reacting 3,5-dimethoxybenzoyl chloride with 2-methylphenylamine in the presence of a base. The reaction yields 3,5-dimethoxy-N-(2-methylphenyl)benzamide as a white crystalline solid. The purity of 3,5-dimethoxy-N-(2-methylphenyl)benzamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study the 5-HT2A receptor and its role in various physiological processes. It is also used to investigate the mechanism of action of other drugs that interact with the 5-HT2A receptor. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in animal studies to investigate its effects on behavior, cognition, and perception.
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-15(11)17-16(18)12-8-13(19-2)10-14(9-12)20-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
HNUCADGJXHKMAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)